3-acetyl-2-sulfanyl-4H-imidazol-5-one
Description
Properties
IUPAC Name |
3-acetyl-2-sulfanyl-4H-imidazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-3(8)7-2-4(9)6-5(7)10/h2H2,1H3,(H,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWXNUFFAFBJDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)N=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC(=O)N=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Key Intermediate |
|---|---|---|---|
| Paal-Knorr Adaptation | 1,4-dione, AcOH/AcONa, reflux | 63–83 | Thioamide-imidazolone |
| Hydrazinecarbothioamide | Phenyl isothiocyanate, EtOH, RT | 64–75 | Hydrazinecarbothioamide (2 ) |
| Acylation | Acetyl chloride, triethylamine, CH2Cl2 | 55–90 | Acetylated imidazolone |
| Thiolation | CS2, KOH, EtOH, reflux | 63–69 | Thiadiazole-imidazolone |
Key Observations :
-
The Paal-Knorr method offers high yields but requires stringent drying to prevent hydrolysis.
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Direct acylation with acetyl chloride is efficient but may necessitate protecting groups to prevent over-acylation.
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Thiolation via CS2 provides reliable sulfur incorporation but generates stoichiometric amounts of K2S, complicating purification.
Spectroscopic Validation and Purity Control
1H-NMR and IR spectroscopy are critical for confirming structure. For instance, the IR spectrum of hydrazinecarbothioamide (2 ) showed peaks at ν = 3428–3270 cm−1 (NH stretches) and 1657 cm−1 (C=O stretch). Similarly, 1H-NMR of acetylated derivatives displays characteristic singlet peaks for the acetyl methyl group at δ 2.1–2.3 ppm.
HPLC and mass spectrometry are employed to assess purity. In PMC studies, hybrids (8 , 9 ) were purified via column chromatography (SiO2, EtOAc/hexane) and validated by LC-MS with [M+H]+ ions matching theoretical values.
Challenges and Mitigation Strategies
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Sulfur Oxidation : The sulfanyl group is prone to oxidation to sulfoxide or sulfone. Conducting reactions under inert atmospheres (N2/Ar) and adding antioxidants (e.g., BHT) can mitigate this.
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Regioselectivity : Competing acylation at N1 vs. C3 can occur. Using bulky bases (e.g., DIPEA) or low temperatures (−20°C) enhances C3 selectivity.
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Byproduct Formation : Hydrazine byproducts from cyclization require careful quenching with dilute HCl or NaHCO3 .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-2-sulfanyl-4H-imidazol-5-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Pharmacological Applications
Antibacterial Activity
Research indicates that imidazole derivatives, including 3-acetyl-2-sulfanyl-4H-imidazol-5-one, exhibit significant antibacterial properties. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways, which is crucial in combating antibiotic resistance .
Antifungal Properties
The compound has also been evaluated for antifungal activity. In vitro studies have shown that derivatives of imidazole can inhibit the growth of fungi such as Candida albicans, making them potential candidates for antifungal drug development .
Anti-inflammatory Effects
Imidazole derivatives have been linked to anti-inflammatory properties. Research has demonstrated that compounds within this class can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .
Analgesic Activity
In addition to anti-inflammatory effects, certain derivatives have shown notable analgesic properties, providing a basis for their use in pain management therapies. Studies report significant reductions in pain responses comparable to standard analgesics .
Synthetic Chemistry Applications
Drug Development
this compound serves as a versatile intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties or reduce toxicity. The compound's ability to form stable complexes with metal ions is also being explored for developing new therapeutic agents .
Heterocyclic Chemistry
As a member of the imidazole family, this compound is integral to heterocyclic chemistry, which is essential in synthesizing natural products and drug candidates. Its reactivity makes it suitable for various chemical transformations, facilitating the development of new compounds with desired biological activities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-acetyl-2-sulfanyl-4H-imidazol-5-one involves its interaction with specific molecular targets. The sulfur atom and the imidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation .
Comparison with Similar Compounds
Key Observations:
- Bioactivity : Indole-substituted analogs (e.g., bromo/fluoroindole derivatives) exhibit enhanced binding to aromatic receptors but suffer from higher molecular weights, reducing solubility.
- Stability : Methylthio and acetyl groups improve stability over reactive -SH, but at the cost of reduced functional versatility.
Pharmacological and Physicochemical Properties
- Lipophilicity: Fluorinated indole derivatives (e.g., 5-(5-fluoro-1H-indol-3-ylmethylene)-2-imino-imidazolidinone) exhibit logP values >2.5, favoring blood-brain barrier penetration, whereas this compound (logP ~1.8) is more water-soluble.
- Antimicrobial Activity: Sulfonamide analogs (e.g., imidazolinone-based sulfonamides) show stronger antibacterial effects due to sulfonamide’s enzyme inhibition, but this compound may lack this specificity.
Limitations and Advantages
- Advantages of this compound :
- Tunable reactivity for targeted modifications (e.g., acetyl → amide conversion).
- Balanced solubility for both organic and aqueous media.
- Limitations :
Q & A
Q. How should researchers address contradictions between experimental spectroscopic data and theoretical predictions for this compound?
- Step 1 : Validate computational parameters (e.g., basis set, solvation model) against known analogs.
- Step 2 : Re-examine experimental conditions (e.g., solvent polarity, concentration) that may affect spectral shifts.
- Step 3 : Apply statistical tools (e.g., RMSD analysis) to quantify discrepancies and refine models iteratively. Contradictions often arise from neglected solvent effects or incomplete basis sets in simulations .
Q. What crystallographic techniques are recommended for resolving the three-dimensional structure of this compound?
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in polar solvents (e.g., ethanol/water).
- ORTEP-3 software : Generate thermal ellipsoid plots to visualize atomic displacement and confirm bond angles/distances.
- Structure validation : Use checkCIF/PLATON to assess geometric outliers and ensure compliance with crystallographic standards .
Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?
- Analog synthesis : Modify substituents (e.g., replace acetyl with nitro or methoxy groups) and test bioactivity.
- Activity profiling : Compare antimicrobial, anticancer, or enzyme inhibition potencies across analogs.
- Data correlation : Use multivariate analysis to link structural features (e.g., logP, polar surface area) to activity trends. Example analogs and activities are tabulated below for reference :
| Analog Structure | Key Modifications | Notable Bioactivities |
|---|---|---|
| Thieno[3,4-d]imidazole derivatives | Core structure variation | Antimicrobial, Anticancer |
| Quinoline-based analogs | Quinoline moiety addition | Antiviral, Anti-inflammatory |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
